

Application Notes and Protocols for 3-Methyl-2-nitroanisole in Agrochemical Research

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Compound of Interest

Compound Name: 3-Methyl-2-nitroanisole

Cat. No.: B1294308

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Introduction

3-Methyl-2-nitroanisole is a versatile aromatic compound recognized primarily as a valuable intermediate in organic synthesis.^{[1][2]} Its chemical structure, featuring a nitro group ortho to a methoxy group and adjacent to a methyl group on a benzene ring, provides multiple reactive sites for the construction of more complex molecules. While direct agrochemical applications of **3-Methyl-2-nitroanisole** are not extensively documented in publicly available literature, its role as a precursor makes it a compound of interest in the synthesis of potential new active ingredients for crop protection.^{[1][2]} This document provides an overview of its chemical properties and outlines its potential utility in agrochemical research as a synthetic building block.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **3-Methyl-2-nitroanisole** is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

Property	Value	Reference
CAS Number	5345-42-6	[3]
Molecular Formula	C ₈ H ₉ NO ₃	[3]
Molecular Weight	167.16 g/mol	[3]
Appearance	Pale yellow to yellow solid	[1]
Melting Point	47 - 52 °C	[1]
Boiling Point	170 °C at 35 mmHg	[4]
IUPAC Name	1-methoxy-3-methyl-2-nitrobenzene	[3]

Application Notes: A Synthetic Intermediate in Agrochemical Discovery

The primary application of **3-Methyl-2-nitroanisole** in the context of agrochemical research is as a starting material or intermediate for the synthesis of novel compounds with potential herbicidal, fungicidal, or insecticidal activity. The nitro, methyl, and methoxy functional groups can be chemically modified through various organic reactions to build diverse molecular scaffolds.

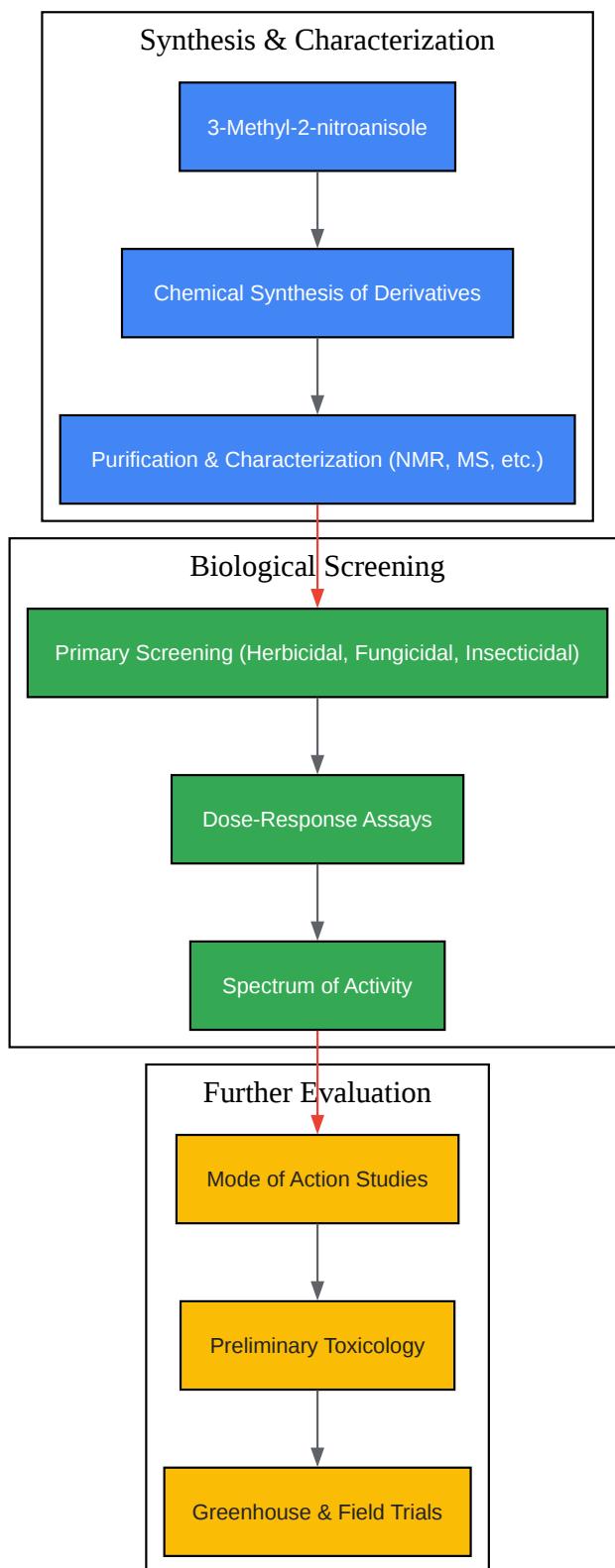
Key Synthetic Transformations:

- Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (-NH₂). This transformation is a gateway to a wide array of subsequent reactions, including the formation of amides, sulfonamides, and heterocyclic rings, which are common features in many commercial pesticides.
- Modification of the Methyl Group: The methyl group can be oxidized or halogenated, providing a handle for further functionalization and the introduction of different pharmacophores.
- Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group can activate the aromatic ring for nucleophilic substitution reactions, allowing for the introduction

of other functional groups.

- Demethylation of the Methoxy Group: The methoxy group can be cleaved to yield a phenol, which can then be used in the synthesis of ether- or ester-linked derivatives, a common motif in many agrochemicals.

The following diagram illustrates a generalized workflow for the initial screening of a new chemical entity, such as a derivative of **3-Methyl-2-nitroanisole**, in an agrochemical research program.



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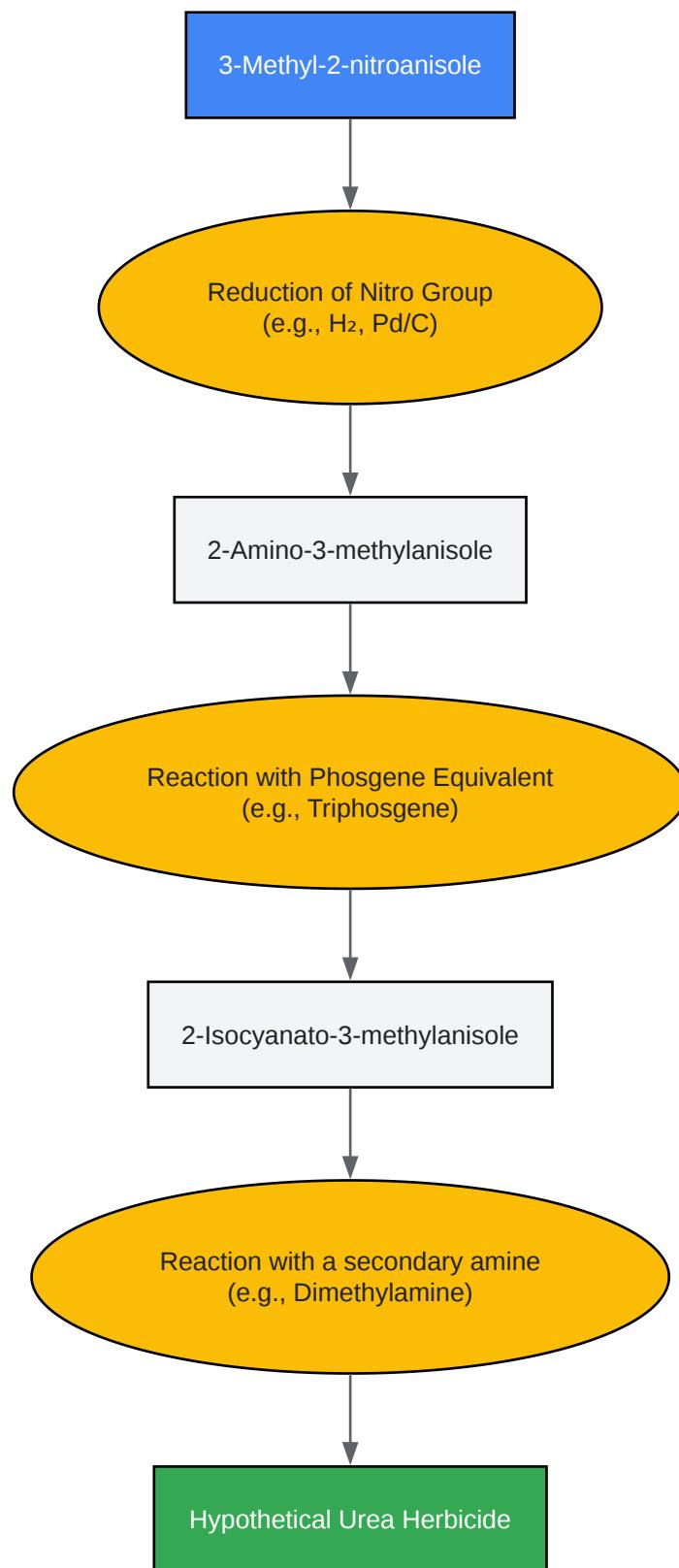
A generalized workflow for agrochemical screening.

Hypothetical Protocols for Agrochemical Synthesis

While specific, documented syntheses of commercial agrochemicals from **3-Methyl-2-nitroanisole** are not readily available, the following section provides a hypothetical experimental protocol to illustrate how this compound could be used to synthesize a novel herbicidal candidate. This protocol is for illustrative purposes and would require optimization and validation in a laboratory setting.

Objective: To synthesize a hypothetical urea-based herbicide from **3-Methyl-2-nitroanisole**.

The overall hypothetical synthetic pathway is depicted below.



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A hypothetical synthetic pathway to a urea herbicide.

Protocol: Synthesis of a Hypothetical Urea Herbicide

Step 1: Reduction of **3-Methyl-2-nitroanisole** to 2-Amino-3-methylanisole

- Materials: **3-Methyl-2-nitroanisole**, Palladium on carbon (10% Pd), Ethanol, Hydrogen gas supply.
- Procedure:
 - In a hydrogenation vessel, dissolve **3-Methyl-2-nitroanisole** (1.0 eq) in ethanol.
 - Carefully add 10% Palladium on carbon (0.05 eq).
 - Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
 - Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the reaction mixture at room temperature.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
 - Upon completion, carefully vent the hydrogen gas and purge with nitrogen.
 - Filter the reaction mixture through a pad of celite to remove the catalyst and wash with ethanol.
 - Concentrate the filtrate under reduced pressure to obtain crude 2-Amino-3-methylanisole.

Step 2: Synthesis of 2-Isocyanato-3-methylanisole

- Materials: 2-Amino-3-methylanisole, Triphosgene, Toluene, Triethylamine.
- Procedure:
 - In a dry, inert atmosphere (e.g., under nitrogen), dissolve triphosgene (0.4 eq) in anhydrous toluene.
 - In a separate flask, dissolve 2-Amino-3-methylanisole (1.0 eq) and triethylamine (2.2 eq) in anhydrous toluene.

3. Cool the amine solution in an ice bath and add the triphosgene solution dropwise with vigorous stirring.
4. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.
5. Monitor the reaction for the formation of the isocyanate by Infrared (IR) spectroscopy (characteristic peak around 2250-2275 cm^{-1}).
6. Upon completion, cool the reaction mixture and filter to remove triethylamine hydrochloride.
7. The resulting solution of 2-Isocyanato-3-methylanisole in toluene can be used directly in the next step.

Step 3: Synthesis of the Final Urea Product

- Materials: Toluene solution of 2-Isocyanato-3-methylanisole, Dimethylamine (as a solution in THF or as a gas).
- Procedure:
 1. Cool the toluene solution of 2-Isocyanato-3-methylanisole in an ice bath.
 2. Slowly add a solution of dimethylamine (1.1 eq) in an appropriate solvent, or bubble dimethylamine gas through the solution.
 3. Stir the reaction mixture at room temperature and monitor for the disappearance of the isocyanate peak by IR spectroscopy.
 4. Upon completion, the product may precipitate out of the solution. If not, concentrate the solvent under reduced pressure.
 5. The crude product can be purified by recrystallization or column chromatography to yield the final hypothetical urea herbicide.

Disclaimer: The protocols described above are hypothetical and intended for illustrative purposes only. All chemical reactions should be performed by trained professionals in a well-

ventilated fume hood with appropriate personal protective equipment. The hazards of all reagents and intermediates should be carefully considered before commencing any experimental work.

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